molecular formula C20H17ClN4O B6749824 2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B6749824
M. Wt: 364.8 g/mol
InChI Key: CIEGZXJIRJCTAC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a pyridinylmethyl group attached to a pyrimidine-4-carboxamide core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c21-16-5-3-15(4-6-16)19-23-11-9-18(24-19)20(26)25(17-7-8-17)13-14-2-1-10-22-12-14/h1-6,9-12,17H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEGZXJIRJCTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=CC=C2)C(=O)C3=NC(=NC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as 2-aminopyrimidine derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction using cyclopropyl bromide.

    Incorporation of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

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